Ethyl 2,3-difluoropyridine-4-carboxylate Ethyl 2,3-difluoropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1359828-98-0
VCID: VC3090682
InChI: InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=NC=C1)F)F
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol

Ethyl 2,3-difluoropyridine-4-carboxylate

CAS No.: 1359828-98-0

Cat. No.: VC3090682

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-difluoropyridine-4-carboxylate - 1359828-98-0

Specification

CAS No. 1359828-98-0
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
IUPAC Name ethyl 2,3-difluoropyridine-4-carboxylate
Standard InChI InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3
Standard InChI Key AOJMSQNOPRKCOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NC=C1)F)F
Canonical SMILES CCOC(=O)C1=C(C(=NC=C1)F)F

Introduction

Ethyl 2,3-difluoropyridine-4-carboxylate is a chemical compound with the CAS number 1359828-98-0. It belongs to the category of carboxylic acids and derivatives, specifically being a heterocyclic compound. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Synthesis and Applications

Ethyl 2,3-difluoropyridine-4-carboxylate can be synthesized through various methods involving the formation of the pyridine ring and subsequent fluorination and esterification reactions. This compound is valuable in organic synthesis due to its ability to participate in a wide range of reactions, including nucleophilic substitutions and cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Research Findings

Research on Ethyl 2,3-difluoropyridine-4-carboxylate is primarily focused on its use as a building block in the synthesis of pharmaceuticals and other bioactive compounds. The presence of fluorine atoms enhances its reactivity and stability, making it an attractive starting material for the development of novel drugs and materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator